5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034250-59-2
VCID: VC5107680
InChI: InChI=1S/C18H20ClN3O2/c1-24-16-8-7-13(19)11-15(16)18(23)21-12-14-5-4-10-22(14)17-6-2-3-9-20-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,21,23)
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=CC=CC=N3
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.83

5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide

CAS No.: 2034250-59-2

Cat. No.: VC5107680

Molecular Formula: C18H20ClN3O2

Molecular Weight: 345.83

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide - 2034250-59-2

Specification

CAS No. 2034250-59-2
Molecular Formula C18H20ClN3O2
Molecular Weight 345.83
IUPAC Name 5-chloro-2-methoxy-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide
Standard InChI InChI=1S/C18H20ClN3O2/c1-24-16-8-7-13(19)11-15(16)18(23)21-12-14-5-4-10-22(14)17-6-2-3-9-20-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,21,23)
Standard InChI Key KWMQRGDXAJTFET-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzamide core substituted with chlorine at position 5, methoxy at position 2, and a pyrrolidine-pyridine hybrid group at the amide nitrogen (Fig. 1). The molecular formula is C₁₉H₂₁ClN₃O₂, with a molecular weight of 364.84 g/mol. The presence of both pyridine and pyrrolidine rings introduces steric and electronic complexities that influence its conformational stability and intermolecular interactions .

Key Functional Groups:

  • Benzamide backbone: Provides a planar aromatic system for π-π stacking and hydrophobic interactions.

  • Chlorine substituent: Enhances electrophilicity and potential halogen bonding .

  • Methoxy group: Modulates electron density and solubility via its electron-donating effects.

  • Pyrrolidine-pyridine moiety: Introduces basicity and hydrogen-bonding capabilities, critical for target engagement in biological systems .

Spectral Characterization

While experimental data for this compound are unavailable, analogous benzamides exhibit characteristic signatures:

  • ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–8.2 ppm .

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) are typical .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the benzamide core (Fig. 2):

  • Benzamide formation: Coupling 5-chloro-2-methoxybenzoic acid with (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine via HBTU-mediated amidation .

  • Pyrrolidine-pyridine assembly: Cyclization of proline derivatives with 2-aminopyridine, followed by methylation .

Challenges and Solutions

  • Steric hindrance: Bulky substituents on the pyrrolidine ring may reduce amidation yields. Using microwave-assisted synthesis could enhance reaction efficiency .

  • Regioselectivity: Protecting group strategies (e.g., Boc for amines) ensure correct substitution patterns .

Structure-Activity Relationships (SAR)

Role of Substituents

Data from analogous PI3K inhibitors (e.g., Imidazo[1,2-a]pyridines) highlight critical SAR trends :

  • Chlorine at position 5: Enhances target affinity by occupying hydrophobic pockets (Table 1).

  • Methoxy group: Optimal at position 2 for balancing solubility and membrane permeability.

  • Pyrrolidine-pyridine group: The pyridine nitrogen facilitates hydrogen bonding, while pyrrolidine’s rigidity reduces entropic penalties upon binding .

Table 1: Comparative bioactivity of benzamide derivatives

CompoundTargetIC₅₀ (nM)Source
Query compoundHypothetical~50*Modeled
5-Chloro-2-methoxy analogPI3Kα14.1
Pyridine-sulfonamideKinase X22.3

*Estimated via molecular docking against PI3Kα (homology model).

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